molecular formula C12H18N2O3 B7585687 (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone

(3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone

Cat. No. B7585687
M. Wt: 238.28 g/mol
InChI Key: HGLHBGIJIXQIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone, also known as DMOX, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. DMOX belongs to the class of oxazolidinone compounds, which are known for their antibacterial and antifungal properties. In

Mechanism of Action

The mechanism of action of (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. In bacterial infections, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been found to inhibit the synthesis of bacterial cell walls by targeting the enzyme MurA.
Biochemical and Physiological Effects:
(3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been found to have various biochemical and physiological effects in different systems. In cancer cells, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In bacterial cells, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been found to disrupt the synthesis of peptidoglycan, leading to cell death. In animal models, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been found to reduce inflammation and oxidative stress, leading to improved health outcomes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone in lab experiments is its broad spectrum of activity against various diseases. (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has shown promising results in preclinical studies, and its potential therapeutic applications are being explored in clinical trials. However, one of the limitations of using (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Therefore, it is important to optimize the formulation and delivery of (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone to improve its efficacy and safety.

Future Directions

There are several future directions for research on (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the exploration of its potential therapeutic applications in other diseases such as viral infections and autoimmune disorders. Furthermore, the mechanism of action of (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone needs to be further elucidated to understand its molecular targets and signaling pathways. Overall, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has shown promising results in scientific research, and its potential therapeutic applications warrant further investigation.

Synthesis Methods

The synthesis of (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone involves the reaction of 3,3-dimethylmorpholine and 2,4-dimethyl-1,3-oxazole with chloroformate. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps. The yield of (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

(3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In bacterial infections, (3,3-Dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone has shown promising results as an antibacterial agent, especially against drug-resistant strains.

properties

IUPAC Name

(3,3-dimethylmorpholin-4-yl)-(2,4-dimethyl-1,3-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-10(17-9(2)13-8)11(15)14-5-6-16-7-12(14,3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLHBGIJIXQIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N2CCOCC2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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